molecular formula C14H16ClN3O4S B2541171 1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine CAS No. 1798769-24-0

1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine

Cat. No. B2541171
CAS RN: 1798769-24-0
M. Wt: 357.81
InChI Key: GDHKKEGETHSXSM-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine, also known as CP-31398, is a small molecule compound that has been studied for its potential therapeutic applications in cancer treatment.

Mechanism of Action

1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine works by stabilizing the p53 protein, which is often mutated or dysfunctional in cancer cells. By stabilizing the protein, this compound can restore its function as a tumor suppressor and induce cell death in cancer cells. This mechanism of action has been demonstrated in numerous studies, and has led to the development of this compound as a potential cancer therapeutic.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while sparing normal cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. Additionally, this compound has been shown to be effective in combination with other cancer therapies, such as chemotherapy and targeted therapies. However, one limitation of this compound is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the study of 1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine. One area of interest is the development of more potent and soluble analogs of this compound. Another area of interest is the investigation of this compound in combination with other cancer therapies, such as immunotherapy. Additionally, the potential use of this compound as a diagnostic tool for p53 mutations in cancer could be explored. Finally, the development of this compound as a therapeutic for other diseases, such as neurodegenerative disorders, could also be investigated.
Conclusion
This compound is a small molecule compound that has shown promise as a potential cancer therapeutic. Its mechanism of action involves the stabilization of the p53 tumor suppressor protein, which can induce apoptosis in cancer cells. While this compound has some limitations, it has several advantages and potential future directions for research. Further investigation of this compound could lead to the development of new cancer therapies and diagnostic tools.

Synthesis Methods

1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine can be synthesized using a multi-step process that involves the reaction of piperazine with propargyl bromide, followed by the addition of 3-chloro-4-methyl-5-nitrobenzenesulfonyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-(3-Chloro-4-methyl-5-nitrobenzenesulfonyl)-4-(prop-2-yn-1-yl)piperazine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have anti-tumor properties by inhibiting the activity of the p53 tumor suppressor protein. This protein plays a key role in regulating cell growth and division, and mutations in the p53 gene are commonly found in many types of cancer.

properties

IUPAC Name

1-(3-chloro-4-methyl-5-nitrophenyl)sulfonyl-4-prop-2-ynylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c1-3-4-16-5-7-17(8-6-16)23(21,22)12-9-13(15)11(2)14(10-12)18(19)20/h1,9-10H,4-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHKKEGETHSXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)CC#C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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